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molecular formula C7H12O3 B3279746 2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde CAS No. 699-13-8

2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde

Cat. No. B3279746
M. Wt: 144.17 g/mol
InChI Key: PILOIBFMHGPQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05741811

Procedure details

2-(Tetrahydro-2-pyranyloxy)-propene (20 g, 0.14 mole) was dissolved in dichloro-methane (250 ml). Ozone was bubbled into the solution at -78° C. for about 3 hours until the solution turned blue. Warmed to room temperature and zinc powder (20 g) was added. Acetic acid (20 ml) and water (3 ml) were added slowly with cooling in ice bath. The reaction mixture was further stirred for 2 hours at room temperature and then extracted with dichloromethane. The extract was washed with sodium bicarbonate aqueous solution (10 ml×2), dried over anhydrous magnesium sulfate, concentrated. The crude product was distilled under vacuum (62°-64° C./2 mmHg) gave colorless oil (13.72 g, 68%). 2-(Tetra-hydro-2-pyranyloxy)-propene was directly prepared from allyl alcohol and dihydropyran in the presence of a small amount of p-toluenesulfonic acid.
Name
2-(Tetra-hydro-2-pyranyloxy)-propene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][C:8]([CH3:10])=C.C([OH:14])C=C.O1C=CCCC1.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH2:8][CH:10]=[O:14]

Inputs

Step One
Name
2-(Tetra-hydro-2-pyranyloxy)-propene
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCCC1)OC(=C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O1C(CCCC1)OCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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